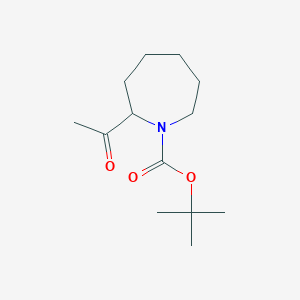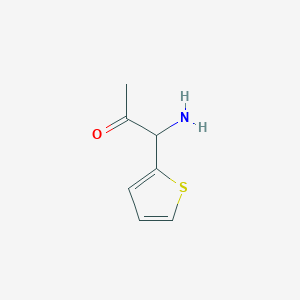![molecular formula C11H13NO2 B13166401 5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Azabicyclo[221]heptan-2-YL)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H13NO2 It is characterized by a bicyclic structure that includes a furan ring and an azabicycloheptane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with electrophilic reagents to form addition products. It can also undergo epoxidation reactions with reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides .
Common Reagents and Conditions
Oxidation: Reagents like MCPBA can be used for epoxidation.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and various substituted products depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxabicyclo[2.2.1]heptane derivatives
- 2-Azabicyclo[2.2.1]heptane derivatives
Uniqueness
5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde is unique due to the presence of both a furan ring and an azabicycloheptane moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-(2-azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-3-4-11(14-10)12-6-8-1-2-9(12)5-8/h3-4,7-9H,1-2,5-6H2 |
InChI-Schlüssel |
OIUJYAZWVARKJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CN2C3=CC=C(O3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)

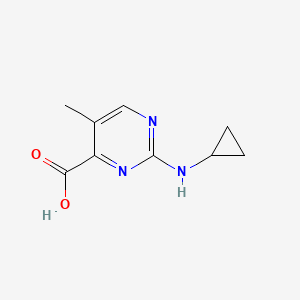
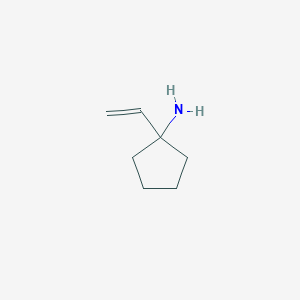
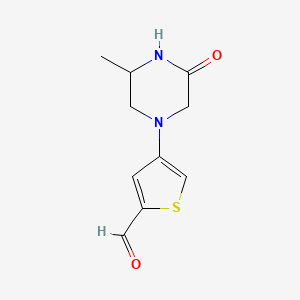
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)

![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)

